2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile
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Description
“2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile” is a biochemical compound used for proteomics research . It has a molecular formula of C15H14N2O and a molecular weight of 238.28 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a nitrile group and an amino group through a two-carbon chain. The benzene ring is substituted with a benzyloxy group at the 4-position .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 238.28 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Facile Synthesis of Novel Derivatives
Synthesis of Tetrahydropyrimidoquinoline Derivatives
- A study described the synthesis of 2-Amino-4-phenyl-tetrahydroquinoline derivatives via a reaction involving cyclohexanone and 2-benzylidenemalononitrile, exploring their antimicrobial activity. This highlights the compound's role in generating new derivatives with potential biological activities (Y. M. Elkholy & M. A. Morsy, 2006).
Electrocatalytic and Photoluminescent Applications
Development of Photoluminescent Materials
- Another research focused on the electrooxidation of a similar compound, leading to the discovery of a new class of photoluminescent materials. This work emphasizes the compound's utility in creating materials with specific photophysical properties, contributing to advancements in material science (D. Ekinci et al., 2000).
Catalysts in Chemical Synthesis
Catalyzed Synthesis of Heterocycles
- Research involving the use of catalysts for the synthesis of benzo[b][1,4]thiazine and oxazine derivatives via a tandem reaction process illustrates the compound's potential as a precursor in catalyzed chemical reactions, offering a route to various heterocyclic compounds with potential for further functionalization (B. Reddy et al., 2012).
Green Chemistry and Corrosion Inhibition
Green Corrosion Inhibitor for Mild Steel
- A study investigated 2-Aminobenzene-1,3-dicarbonitriles derivatives as green corrosion inhibitors for mild steel in HCl, highlighting the compound's relevance in corrosion protection and its contribution towards sustainable chemistry solutions (C. Verma, M. Quraishi & Ambrish Singh, 2015).
Properties
IUPAC Name |
2-amino-2-(4-phenylmethoxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15H,11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTALOBHAWUYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40658-55-7 |
Source
|
Record name | 2-amino-2-[4-(benzyloxy)phenyl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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